![molecular formula C19H20ClN7O4 B2364385 ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate CAS No. 847384-69-4](/img/structure/B2364385.png)
ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
Descripción
Ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidinone core fused with a piperazine-carboxylate moiety. Key structural elements include:
- Triazolo-pyrimidinone scaffold: A bicyclic system with a 1,2,3-triazole ring fused to a pyrimidinone, providing a rigid planar structure conducive to intermolecular interactions.
Propiedades
IUPAC Name |
ethyl 4-[2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O4/c1-2-31-19(30)25-8-6-24(7-9-25)15(28)11-26-12-21-17-16(18(26)29)22-23-27(17)14-5-3-4-13(20)10-14/h3-5,10,12H,2,6-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCHYEXDXKRTCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage. The compound’s interaction with CDK2 is confirmed by molecular docking simulation, which shows a good fit into the CDK2 active site through essential hydrogen bonding with Leu83.
Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, a critical biochemical pathway for cell proliferation. By disrupting the normal progression of the cell cycle, the compound can significantly inhibit the growth of certain cell lines.
Actividad Biológica
Ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate (CAS Number: 847384-69-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's molecular structure, synthesis, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.
Molecular Structure and Properties
The molecular formula of this compound is C19H20ClN7O4, with a molecular weight of 445.86 g/mol. The compound features a triazolopyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H20ClN7O4 |
Molecular Weight | 445.86 g/mol |
Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and pyrimidine derivatives. The synthetic pathway often includes acylation and cyclization processes to achieve the desired structural configuration.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of triazolopyrimidines have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited notable cytotoxicity with an IC50 value in the low micromolar range.
- HCT-116 (Colon Cancer) : Similar efficacy was observed in this cell line.
- PC-3 (Prostate Cancer) : The compound also demonstrated activity against prostate cancer cells.
In a comparative study involving related compounds, this compound was found to be more effective than standard chemotherapeutic agents such as doxorubicin .
The mechanism underlying the anticancer activity of this compound is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to cancer cell death.
- Targeting Specific Enzymes : Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell metabolism .
Other Pharmacological Activities
Beyond its anticancer properties, this compound has been investigated for:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Demonstrating potential in reducing inflammation in preclinical models.
Case Studies and Research Findings
Several case studies have documented the effectiveness of triazolopyrimidine derivatives in clinical settings:
- Study on MCF-7 Cells : A derivative similar to the compound showed an increase in apoptosis by 58.29-fold compared to untreated controls .
- Molecular Docking Studies : In silico analyses revealed favorable binding interactions with targets such as EGFR and PI3K, indicating a potential for further development as an anticancer therapeutic .
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have indicated that ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate exhibits significant anticancer activity. For instance:
- Study on MCF-7 Cells : A derivative similar to this compound demonstrated an increase in apoptosis by 58.29-fold compared to untreated controls. This suggests a strong potential for development as an anticancer therapeutic agent.
- Molecular Docking Studies : In silico analyses have shown favorable binding interactions with key targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), indicating its potential efficacy in targeting cancer pathways .
Other Pharmacological Effects
The compound has also been evaluated for various other biological activities:
- Antimicrobial Activity : Research indicates that derivatives of triazolopyrimidine compounds exhibit broad-spectrum antimicrobial activity, making them candidates for further development in treating infections .
- Anti-inflammatory Effects : Some studies have suggested that compounds with similar structures may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .
Case Study 1: Anticancer Activity
A significant study focused on the compound's effects on breast cancer cells (MCF-7). The findings highlighted:
- Mechanism of Action : The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to controls.
Case Study 2: Molecular Docking Analysis
In silico docking studies were performed to evaluate the binding affinity of this compound with various targets:
Target Protein | Binding Affinity (kcal/mol) |
---|---|
EGFR | -9.5 |
PI3K | -8.7 |
These results suggest that the compound could effectively inhibit these proteins involved in cancer progression .
Case Study 3: Antimicrobial Screening
In a screening study against various bacterial strains:
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s triazolo-pyrimidinone core is shared with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- The piperazine-carboxylate side chain in the target compound likely enhances solubility compared to thiadiazine or thiazolo derivatives, which exhibit higher logP values .
- The 3-chlorophenyl group aligns with bioisosteric trends in antimicrobial and kinase-targeting agents, similar to dichlorophenyl-substituted triazolo-thiadiazines .
Physicochemical and Pharmacokinetic Properties
Using predictive tools (e.g., SwissADME), the target compound’s properties can be inferred:
- Lipophilicity (logP) : Estimated ~2.5 (lower than triazolo-thiadiazines due to polar piperazine), aligning with drug-like criteria .
- Solubility : Ester and carboxylate groups may improve aqueous solubility compared to thioxo or thioether analogs .
- Drug-likeness: Complies with Lipinski’s rules (MW <500, H-bond donors/acceptors <5/10), unlike bulkier pyrazolo-pyrimidino-pyridines .
Métodos De Preparación
Synthetic Strategies for the Triazolopyrimidine Core
The triazolopyrimidine scaffold is synthesized via condensation and cyclization reactions. A widely employed method involves reacting triazolamine with carbonyl-containing compounds under basic or acidic conditions. For instance, triazolamine (1) reacts with ethyl malonate (2) in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 80°C for 2 hours, yielding triazolopyrimidine derivatives in up to 94% yield (Figure 1). This step establishes the fused triazole-pyrimidine ring system critical for subsequent modifications.
Key Reaction Conditions
Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Triazolamine + Ethyl Malonate | NaH | DMF | 80°C | 2 h | 94% |
Alternative routes utilize eco-friendly catalysts like p-toluenesulfonic acid (p-TsOH) in water, achieving comparable yields (81–91%) through four-component condensations involving amines, aldehydes, and dioxinones.
Functionalization with the Acetyl-Piperazine Moiety
The acetyl-piperazine-ethyl carboxylate side chain is incorporated via nucleophilic acyl substitution. The triazolopyrimidine intermediate (3) is treated with chloroacetyl chloride in tetrahydrofuran (THF) to form the acetyl chloride derivative, which reacts with piperazine in the presence of triethylamine (TEA) to yield the acetyl-piperazine intermediate. Subsequent esterification with ethyl chloroformate in dichloromethane (DCM) at room temperature for 6 hours affords the final compound (Figure 2).
Reaction Profile
Step | Reactants | Reagents | Solvent | Conditions | Yield |
---|---|---|---|---|---|
Acylation | Triazolopyrimidine + ClCH₂COCl | TEA | THF | 0°C → RT, 3 h | 78% |
Piperazine Coupling | Acetyl chloride + Piperazine | TEA | THF | RT, 12 h | 85% |
Esterification | Piperazine intermediate + ClCO₂Et | TEA | DCM | RT, 6 h | 82% |
Optimization of Reaction Conditions
Solvent Selection
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization but complicate purification.
- Ethanol and water mixtures improve yields in eco-friendly syntheses.
Catalyst Impact
- p-TsOH : Increases yield by 15–20% in water-based reactions.
- NaH : Essential for deprotonation in DMF-mediated condensations.
Temperature Sensitivity
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Peaks at δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), and δ 7.45–7.60 (m, 4H, Ar-H) confirm the ethyl ester and chlorophenyl groups.
- HRMS : m/z 445.8671 [M+H]⁺ (calc. 445.8668).
Chromatographic Purity
- HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 8.2 min, purity ≥95%.
Q & A
Basic: What synthetic strategies are commonly employed to synthesize triazolo-pyrimidine derivatives like this compound?
Answer:
The synthesis typically involves multi-step reactions:
- Core Formation: Cyclization of hydrazine derivatives with carbonyl compounds to form the triazolo-pyrimidine core (e.g., using 3-chlorophenyl precursors) .
- Piperazine Coupling: Amide bond formation or nucleophilic substitution to attach the piperazine-1-carboxylate moiety, often using coupling agents like EDC/HOBt .
- Esterification: Introduction of the ethyl ester group via refluxing with ethanol in the presence of acid catalysts .
Key Considerations: Optimize reaction temperatures (60–100°C) and solvent systems (DMF, THF) to minimize side products. Purification via column chromatography or recrystallization is critical .
Advanced: How can reaction yields and purity be optimized during the synthesis of this compound?
Answer:
- Design of Experiments (DoE): Use statistical models to identify optimal conditions (e.g., temperature, stoichiometry) for cyclization and coupling steps .
- Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in triazolo-pyrimidine core formation .
- Purification: Employ preparative HPLC for high-purity isolation (>95%), especially for intermediates prone to oxidation .
- In-Line Monitoring: Implement flow chemistry techniques to control reaction parameters and reduce byproducts .
Basic: What analytical techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions and stereochemistry .
- Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns .
- X-Ray Crystallography: Resolves crystal packing and confirms the triazolo-pyrimidine core geometry .
- FT-IR: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced: How to address contradictions in reported biological activities (e.g., cytotoxicity vs. enzyme inhibition)?
Answer:
- Assay Validation: Compare cell lines (e.g., HeLa vs. DU 205) and assay protocols (MTT vs. ATP-luciferase) to identify variability sources .
- Dose-Response Analysis: Re-evaluate IC50 values under standardized conditions (e.g., 48-hour exposure vs. 72-hour) .
- Off-Target Screening: Use kinase profiling panels to distinguish direct enzyme inhibition (e.g., PARP) from nonspecific cytotoxicity .
Basic: What initial biological screening assays are recommended?
Answer:
- Cytotoxicity: MTT assay in cancer cell lines (e.g., IC50 in HeLa: 1–10 µM) .
- Enzyme Inhibition: Fluorescence-based assays for PARP or Plk1 activity .
- Anti-Inflammatory Potential: Measure TNF-α suppression in macrophage models .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking: Predict binding modes to PARP or Plk1 using AutoDock Vina, focusing on the triazolo-pyrimidine core’s interaction with catalytic residues .
- QSAR Modeling: Train models on substituent effects (e.g., 3-chlorophenyl vs. furan derivatives) to optimize logP and polar surface area .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories .
Basic: What are the stability and solubility considerations for storage?
Answer:
- Solubility: DMSO >50 mg/mL; aqueous buffers require co-solvents (e.g., 10% PEG-400) .
- Stability: Store at –20°C in anhydrous conditions; monitor degradation via HPLC (retention time shifts indicate hydrolysis) .
Advanced: How to design enzyme inhibition mechanism studies?
Answer:
- Kinetic Assays: Determine inhibition constants (Ki) using Lineweaver-Burk plots for competitive/noncompetitive binding .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) to purified PARP .
- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy and stoichiometry .
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